![molecular formula C19H15FN8O4 B2537029 (5-nitrofuran-2-yl)(4-(3-(4-fluorophényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)méthanone CAS No. 941919-80-8](/img/structure/B2537029.png)

(5-nitrofuran-2-yl)(4-(3-(4-fluorophényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

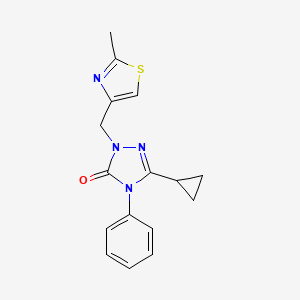

(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone is a useful research compound. Its molecular formula is C19H15FN8O4 and its molecular weight is 438.379. The purity is usually 95%.

BenchChem offers high-quality (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

Les composés contenant le squelette 1,2,3-triazolo[4,5-d]pyrimidine ont montré une activité anticancéreuse significative . Ils peuvent interagir avec différents récepteurs cibles, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments anticancéreux .

Activité antimicrobienne

Les 1,2,4-triazoles, qui font partie de la structure du composé, sont connus pour leur puissante activité antimicrobienne . Cela fait du composé un candidat potentiel pour le développement de nouveaux agents antibactériens, en particulier face à la résistance croissante des microbes .

Activité analgésique et anti-inflammatoire

Le squelette 1,2,3-triazolo[4,5-d]pyrimidine du composé et ses dérivés ont été associés à des activités analgésiques et anti-inflammatoires . Cela suggère des applications potentielles dans le traitement de la douleur et des affections liées à l'inflammation .

Activité antioxydante

Le squelette 1,2,3-triazolo[4,5-d]pyrimidine a également été lié à l'activité antioxydante . Les antioxydants sont essentiels pour neutraliser les radicaux libres nocifs dans l'organisme, suggérant des avantages potentiels pour la santé de ce composé .

Activité antivirale

Le squelette 1,2,3-triazolo[4,5-d]pyrimidine du composé a été associé à une activité antivirale . Cela suggère des applications potentielles dans le développement de nouveaux médicaments antiviraux .

Inhibition enzymatique

Des composés avec le squelette 1,2,3-triazolo[4,5-d]pyrimidine ont été trouvés pour inhiber diverses enzymes, y compris l'anhydrase carbonique, la cholinestérase, la phosphatase alcaline, l'anti-lipase et l'aromatase . Cela suggère des applications potentielles dans le traitement de maladies liées à ces enzymes .

Agents antituberculeux

Le squelette 1,2,3-triazolo[4,5-d]pyrimidine et ses dérivés ont montré un potentiel en tant qu'agents antituberculeux . Cela suggère des applications potentielles dans le traitement de la tuberculose .

Inhibiteurs de LSD1

Le squelette [1,2,3]triazolo[4,5-d]pyrimidine peut être utilisé comme modèle pour la conception de nouveaux inhibiteurs de LSD1 . LSD1 est une déméthylase d'histone, et son inhibition a été liée à des applications thérapeutiques potentielles dans le traitement du cancer .

Mécanisme D'action

Target of Action

The compound contains a triazolopyrimidine moiety, which is a common structure in many bioactive compounds . Compounds with this structure often bind with high affinity to multiple receptors , suggesting that this compound could have multiple targets.

Mode of Action

The exact mode of action would depend on the specific targets of the compound. Compounds with a triazolopyrimidine structure often work by binding to their target receptors and modulating their activity .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Given the structural features of the compound, it could potentially affect a wide range of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its specific chemical structure. The presence of a fluorophenyl group could potentially enhance the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Compounds with a triazolopyrimidine structure often have diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of its environment, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .

Propriétés

IUPAC Name |

[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN8O4/c20-12-1-3-13(4-2-12)27-18-16(23-24-27)17(21-11-22-18)25-7-9-26(10-8-25)19(29)14-5-6-15(32-14)28(30)31/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKMXYFHQVHBDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=C(O5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B2536947.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2536948.png)

![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2536949.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2536950.png)

![N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2536951.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide](/img/structure/B2536953.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2536954.png)

![7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2536955.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2536956.png)

![2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B2536958.png)

![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2536963.png)

![2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2536964.png)

![2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2536968.png)